Acemannan
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXESIZZFUVRD-UVSAJTFZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100NO49- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1691.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110042-95-0 | |
| Record name | Acemannan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110042950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Structural Elucidation Research
Advanced Structural Characterization Methodologies
Research on the Degree of Acetylation and its Research Implications
Impact on Biological Activity: Studies consistently demonstrate that the bioactivity attributed to acemannan (B25336) is highly dependent on its DA mdpi.comresearchgate.net. Higher degrees of acetylation are generally associated with enhanced immunostimulatory activity nih.govmdpi.comresearchgate.netspringermedizin.defrontiersin.orgnih.gov. Conversely, deacetylation, the removal of acetyl groups, leads to a reduction or loss of this compound's bioactivity, including a decrease in its ability to induce cell proliferation mdpi.commdpi.comresearchgate.netfrontiersin.org. For instance, a study showed that deacetylation of this compound reduced its inductive activity on cell proliferation, while higher acetylation promoted immunostimulatory effects mdpi.com. The acetyl group specifically modulates the immune system, whereas the hydroxyl group contributes to free radical scavenging nih.gov. Acetylated polysaccharides have been shown to significantly enhance antioxidant capacity, including DPPH radicals, superoxide (B77818) radicals, and total antioxidant capacity, providing better protection against hydrogen-peroxide-induced cell oxidative damage nih.gov. The antioxidant potential of this compound is reported to depend on both its concentration and the degree of acetylation of its monomeric units springermedizin.de.
Impact on Physical Properties and Structure: Acetylation also plays a significant role in the physical properties of this compound. Higher acetylation increases the viscosity and thermal stability of the polysaccharide nih.govmdpi.comspringermedizin.denih.gov. Deacetylation can alter the molecular and surface structure of this compound. For example, the deacetylation process can transform this compound's surface from a sponge-like structure with multiple three-dimensional connecting pores to a flat, layered structure with irregular pores nih.gov. This structural change, alongside deacetylation, has been linked to decreased hydrophilicity and reduced antibacterial and anti-biofilm potential nih.gov.
Measurement and Variability: The degree of acetylation of this compound can be determined using analytical techniques such as proton nuclear magnetic resonance (¹H-NMR) and Fourier-transform infrared (FTIR) spectroscopy sanitawellbeing.commdpi.comspringermedizin.de. Research has reported varying degrees of acetylation; for example, one study found an acetylation degree of 1.202 for this compound from common Aloe species springermedizin.de. Processing methods can significantly influence the DA of this compound. Industrial freeze-drying, for instance, has been observed to reduce the DA by approximately 20% mdpi.com. Furthermore, heat treatment at temperatures of 80 °C or higher can trigger structural changes, leading to deacetylation and potentially promoting cytotoxicity in human intestinal cells nih.gov.
Table 1: Impact of Degree of Acetylation on this compound Properties and Activities
| Property/Activity | Effect of Higher Acetylation | Effect of Deacetylation | References |
| Immunostimulatory Activity | Enhanced | Reduced/Lost | nih.govmdpi.comresearchgate.netspringermedizin.defrontiersin.orgnih.gov |
| Antioxidant Activity | Enhanced | Decreased | nih.govmdpi.comspringermedizin.denih.gov |
| Viscosity | Increased | Not explicitly stated as decreased, but related to stability | nih.govmdpi.comspringermedizin.denih.gov |
| Thermal Stability | Increased | Not explicitly stated as decreased, but related to stability | nih.govmdpi.comspringermedizin.denih.gov |
| Cell Proliferation Induction | Promoted (indirectly, as deacetylation reduces this) | Reduced/Lost | mdpi.comresearchgate.net |
| Hydrophilicity | Maintained/Enhanced | Decreased | nih.gov |
| Antibacterial/Anti-biofilm | Maintained/Enhanced | Decreased | nih.gov |
| Surface Structure | Sponge-like with 3D pores | Flat, layered with irregular pores | nih.gov |
Molecular Weight Distribution Profiling and its Functional Correlation
This compound is characterized as a polydispersed polysaccharide, meaning it exhibits a broad range of molecular weights (MW) sanitawellbeing.comThis compound.com. The official United States Adopted Names (USAN) definition describes this compound as a highly dispersed β-1,4-linked acetylated polymannan with an average molecular weight of 1 to 2 million Daltons, ranging from thousands to millions of Daltons This compound.com. Other studies have reported varying average molecular weights, including 40-60 kDa mdpi.com, approximately 1000 kDa sanitawellbeing.com, 1.02 × 10⁶ Da nih.gov, and 1000-1600 kDa nih.gov. The heterogeneity in molecular weight can be influenced by isolation techniques or degradation by endogenous enzymes scirp.org.
Functional Correlation with Molecular Weight: A significant area of research focuses on identifying the optimal molecular size range of this compound for maximum biological activity This compound.com. Studies suggest that the molecular weight distribution is crucial for its pharmacological effects chula.ac.th. Research by Im et al. indicated that this compound fractions with molecular sizes between 5 and 400 kDa exhibit the highest immunomodulatory activity This compound.com. Polysaccharides larger than 400 kDa showed only marginal immunomodulatory activity, while those smaller than 400 kDa demonstrated potent activity This compound.com. This suggests that medium-sized polymers (MW < 400 kDa) are more biologically active in terms of immunomodulation compared to larger molecular weight fractions This compound.com. Smaller molecular weight fractions (e.g., <100 kDa) are thought to enhance bioactivity due to improved solubility and receptor binding .
Profiling Methods and Quality Control: Size Exclusion Chromatography-High Performance Liquid Chromatography (SEC-HPLC) is a primary analytical method used to profile the molecular weight distribution of this compound sanitawellbeing.comchula.ac.th. This technique allows for the assessment of different molecular weight fractions within a sample. One study utilizing SEC-HPLC revealed that the majority of this compound in certain batches had molecular weights above 1000 kDa, while a smaller proportion was below 100 kDa chula.ac.th. This research proposed that the ratio of this compound with molecular weight below 100 kDa (A2) to that above 1000 kDa (A1), referred to as the A2/A1 ratio, could serve as a quality control criterion chula.ac.th. A higher A2/A1 ratio (e.g., not less than 0.10) was correlated with better activity, such as cell proliferation for tissue regeneration chula.ac.th.
Table 2: Reported Molecular Weight Ranges and Correlated Activities of this compound
| Molecular Weight Range (kDa) | Associated Activity/Characteristic | References |
| 1000-2000 (average) | USAN definition, broad distribution | This compound.com |
| 40-60 (average) | General average reported in some studies | mdpi.com |
| 1000-1600 (average) | General average reported in some studies | nih.gov |
| 5-400 (optimal) | Optimal for maximum immunomodulatory activity | This compound.com |
| < 400 | Potent immunomodulatory activity | This compound.com |
| > 400 | Marginal immunomodulatory activity | This compound.com |
| < 100 | May contribute to better activity (e.g., cell proliferation), enhanced solubility, receptor binding | chula.ac.th |
| > 1000 | Majority fraction in some batches, less immunomodulatory activity | chula.ac.th |
Advanced Methodologies for Acemannan Isolation and Analytical Characterization
Research on Optimized Extraction and Purification Techniques
The initial extraction of crude polysaccharides from Aloe vera gel is typically followed by several purification steps to isolate acemannan (B25336) from other components like proteins, pigments, and small molecules. nih.gov The development of optimized protocols is crucial for maximizing yield and purity.
Ethanol (B145695) precipitation is a cornerstone technique for the recovery of polysaccharides from aqueous extracts. researchgate.net The principle relies on the decreased solubility of long-chain polysaccharides like this compound in solutions with high ethanol concentrations, causing them to precipitate.
Research has explored the use of graded or gradient ethanol precipitation to fractionate polysaccharides. nih.govnih.gov This involves the stepwise addition of ethanol to different final concentrations (e.g., 15%, 30%, 60% v/v), which can selectively precipitate polysaccharides based on their molecular weight and structural characteristics. nih.gov However, a common and straightforward approach involves adding multiple volumes of cold absolute ethanol (e.g., a 1:2 or 1:4 ratio of extract to ethanol) to the crude extract and allowing the mixture to stand at a low temperature (e.g., -20°C or 4°C) overnight to facilitate the complete precipitation of this compound. acs.orgsld.cumdpi.com The precipitate is then collected by centrifugation. researchgate.net Studies have shown that variables such as the volume of ethanol used and the precipitation time and temperature can influence the yield and purity of the isolated this compound. researchgate.net For instance, one study found the optimal precipitation was achieved by adding 2 times the volume of ethanol. researchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Observation |
|---|---|---|---|---|
| Ethanol:Extract Ratio (v/v) | 1:1 | 2:1 | 4:1 | Higher ethanol ratios generally increase the yield of precipitated polysaccharides. sld.curesearchgate.net |
| Temperature | Room Temperature | 4°C | -20°C | Lower temperatures reduce the solubility of polysaccharides, enhancing precipitation. acs.orgsld.cu |
| Precipitation Time | 1 hour | 6 hours | Overnight (~12-16 hours) | Longer incubation times allow for more complete precipitation of the target compound. researchgate.netacs.org |
Water extraction, particularly hot water extraction, is a fundamental and widely used method for obtaining this compound from Aloe vera gel. researchgate.net The process typically involves homogenizing the fresh gel, followed by heating in water. nih.gov Key parameters that affect the extraction yield include temperature, time, and the solid-to-liquid ratio. nih.govresearchgate.net Research indicates that extraction temperatures often range from 80–100°C for a duration of 0.5 to 6 hours. nih.govresearchgate.net
Following extraction, the crude aqueous solution undergoes several purification steps. A typical workflow includes:
Centrifugation: To remove insoluble plant material and debris. acs.org
Filtration: To clarify the supernatant. acs.org
Depigmentation: Using agents like Celite 560 to remove pigments. acs.org
Ethanol Precipitation: As described in the previous section, to concentrate the polysaccharides. nih.gov
Dialysis: The re-dissolved precipitate is dialyzed against distilled water using membranes with a specific molecular weight cut-off (e.g., 12–14 kDa) to remove low-molecular-weight impurities such as salts and free sugars. nih.gov
Lyophilization (Freeze-drying): The purified, dialyzed solution is freeze-dried to obtain this compound as a stable, dry powder. nih.govnih.gov
For obtaining research-grade this compound of high purity, crude extracts are often subjected to more advanced purification techniques involving chromatography and membrane filtration. nih.gov
Chromatographic Methods: Anion-exchange chromatography is frequently employed to separate polysaccharides based on their charge. nih.gov Columns such as DEAE-Sephadex are used to bind negatively charged molecules, which can then be eluted selectively. nih.gov This is often followed by gel permeation or size-exclusion chromatography (SEC) on matrices like Sepharose CL-4B or Sephacryl S-400-HR, which separates molecules based on their hydrodynamic volume, effectively isolating this compound fractions of a specific molecular weight range. sld.cumdpi.com
Filtration-Based Methods: Ultrafiltration is a pressure-driven membrane separation process that fractionates molecules based on size. nih.gov Using membranes with a defined molecular weight cut-off (e.g., 30 kDa), it is possible to concentrate high-molecular-weight this compound while removing smaller impurities. nih.govsld.cu
Precipitation with CTAB: Another technique involves the use of the cationic detergent cetyltrimethylammonium bromide (CTAB), which forms an insoluble complex with acidic polysaccharides. This method has been shown to be effective for the direct isolation and purification of this compound from crude extracts, potentially reducing the need for initial chromatographic steps. sld.cu
Rigorous Analytical Techniques for Research-Grade this compound
The structural characterization of purified this compound is essential to confirm its identity, purity, molecular weight distribution, and key structural features, such as the degree of acetylation and branching patterns. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. mdpi.comnih.gov
Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the this compound polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful, non-destructive techniques for detailed structural elucidation. nih.govresearchgate.net
¹H-NMR: Provides information on the anomeric protons of the sugar residues, helping to determine the type of glycosidic linkages (α or β). researchgate.net The characteristic signals for the acetyl groups of this compound appear in the region of 2.00 to 2.22 ppm, and the integration of these signals relative to the sugar protons allows for the quantification of the degree of acetylation. researchgate.netresearchgate.net
¹³C-NMR: Reveals the linkages between monosaccharide units. nih.govmdpi.com For instance, analysis of ¹³C-NMR spectra has indicated that this compound consists of a β-(1,4) mannose backbone. nih.govmdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the main functional groups present in the polysaccharide. The FT-IR spectrum of this compound shows characteristic absorption bands confirming its identity. nih.govchula.ac.th
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3400 | O-H stretching vibration (hydroxyl groups) | chula.ac.th |
| ~2930 | C-H stretching vibration | researchgate.net |
| ~1740 | C=O stretching vibration (acetyl groups) | researchgate.netchula.ac.th |
| ~1650 | Absorbed water | chula.ac.th |
| ~1250 | C-O stretching of acetyl groups | researchgate.netchula.ac.th |
| ~890 | β-glycosidic linkages | researchgate.net |
Chromatographic techniques are indispensable for determining the molecular weight, homogeneity, and monosaccharide composition of this compound.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is a primary method for determining the molecular weight distribution and purity of polysaccharide samples. chula.ac.th The technique separates molecules based on their size in solution. When coupled with detectors like a refractive index (RI) detector and multi-angle laser light scattering (MALS), SEC-HPLC can provide an absolute measurement of the average molecular weight without the need for column calibration with standards. mdpi.comnih.gov This analysis is crucial as the molecular size of this compound can influence its biological properties. chula.ac.th
Gas Chromatography (GC): GC, often coupled with a flame-ionization detector (FID) or a mass spectrometer (GC-MS), is the standard method for determining the monosaccharide composition of this compound. acs.orgmdpi.com The polysaccharide is first completely hydrolyzed into its constituent monosaccharides using an acid (e.g., trifluoroacetic acid or sulfuric acid). mdpi.commdpi.com The released sugars are then derivatized to a volatile form, such as alditol acetates, which are separated and quantified by GC. mdpi.com This analysis confirms that mannose is the predominant monosaccharide, with smaller amounts of glucose and galactose also present. mdpi.com Methylation analysis combined with GC-MS is also an effective method to determine the linkage types of the glycosyl residues. nih.govresearchgate.net
Quantitative Assays for this compound Purity and Content in Research Samples
The accurate quantification of this compound in various research samples is crucial for determining its purity and content, which is essential for the reproducibility and reliability of scientific studies. A range of analytical techniques, from traditional colorimetric methods to advanced chromatographic and spectroscopic assays, are employed for this purpose. mdpi.comnih.gov
Colorimetric Assays: These methods are often used for their simplicity and cost-effectiveness in determining the total polysaccharide content. mdpi.comnih.gov
Congo Red Assay: This assay is based on the formation of a stable, red-colored complex between Congo Red dye and the glucomannan (B13761562) structure of this compound. researchgate.netgoogle.com The intensity of the color, which can be measured spectrophotometrically, is proportional to the amount of this compound present in the sample. researchgate.net This method has been demonstrated to be sensitive and accurate for the routine analysis of this compound in various formulations. researchgate.net The absorbance of the this compound-Congo Red complex is typically measured around 540 nm. google.com
Phenol-Sulfuric Acid Assay: This is a widely used method for the quantitative determination of total carbohydrates. The assay involves the hydrolysis of the polysaccharide into monosaccharides by concentrated sulfuric acid, which are then dehydrated to form furfural (B47365) derivatives that react with phenol (B47542) to produce a colored compound. mdpi.com
Chromatographic Techniques: Chromatography offers high accuracy and sensitivity for the quantification and characterization of this compound. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the determination of this compound. nih.govresearchgate.net Reverse-phase HPLC (RP-HPLC) can be employed to quantify impurities such as aloin (B1665253), ensuring the purity of the this compound extract. chula.ac.thchula.ac.th
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): SEC-HPLC is particularly useful for determining the molecular weight distribution of this compound, which is a critical quality attribute. chula.ac.thchula.ac.th This method separates molecules based on their size, providing information on the homogeneity of the polysaccharide. nih.gov
Gas Chromatography (GC): GC is utilized to determine the monosaccharide composition of this compound after complete acid hydrolysis. nih.gov It is also employed to quantify residual solvents, such as ethanol, methanol, and benzene (B151609), which may be present from the extraction process. chula.ac.th
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for both structural characterization and quantification of this compound. nih.govmdpi.com It can be used to determine the degree of acetylation (DA), a crucial quality parameter, by analyzing the signals of the acetyl groups. mdpi.com A validated NMR method allows for the quantification of aloe vera polysaccharide in various formulations, showing linearity with concentration and no interference from other components. nih.gov
Electrophoresis Techniques:
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) and Polysaccharide Analysis by Carbohydrate Gel Electrophoresis (PACE): These techniques are used for the analysis of polysaccharides and can provide information on the composition and structure of this compound. nih.govresearchgate.net
Below is a data table summarizing the common quantitative assays for this compound.
| Assay Method | Principle | Application | Key Parameters Measured |
| Congo Red Assay | Formation of a colored complex between Congo Red and this compound's glucomannan backbone. | Quantification of this compound in various samples, including commercial products. | This compound content. |
| Phenol-Sulfuric Acid | Hydrolysis of polysaccharides to monosaccharides, followed by a color-forming reaction with phenol. | Determination of total carbohydrate content. | Total polysaccharide content. |
| SEC-HPLC | Separation of molecules based on their hydrodynamic volume. | Determination of molecular weight distribution and homogeneity. | Molecular weight, Purity. |
| RP-HPLC | Separation based on hydrophobicity. | Quantification of impurities like aloin. | Purity. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Monosaccharide composition analysis and residual solvent determination. | Purity, Monosaccharide ratio. |
| ¹H-NMR Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Structural elucidation and quantification. | Degree of Acetylation (DA), this compound content. |
Standardization and Quality Attribute Research for this compound Research Materials
The lack of standardization for this compound presents a significant challenge for its development as a therapeutic agent and for ensuring the consistency of research findings. chula.ac.th Research into the quality attributes of this compound is therefore essential for establishing specifications that ensure its safety, efficacy, and reproducibility. chula.ac.thchula.ac.th
Key Quality Attributes:
Molecular Weight Distribution: The molecular size of this compound is a critical quality attribute that has been shown to influence its biological activity. chula.ac.thchula.ac.th Research has indicated that this compound with a molecular size below 100 kD may exhibit better activity in cell proliferation assays. chula.ac.th SEC-HPLC is the primary analytical technique for evaluating this attribute. chula.ac.thchula.ac.th
Degree of Acetylation (DA): The acetyl groups on the mannose backbone are crucial for the biological activity of this compound. mdpi.comnih.gov The DA is a key indicator of the quality of this compound, with a higher DA often correlating with increased functionality. mdpi.com ¹H-NMR spectroscopy is a precise method for determining the DA. mdpi.com Processing conditions, such as high pasteurization temperatures, can lead to deacetylation and a reduction in quality. mdpi.com
Purity Profile: The purity of this compound is determined by the absence or presence within acceptable limits of impurities.
Aloin: This anthraquinone (B42736) is a common impurity in Aloe vera extracts and is known for its laxative effects. chula.ac.th RP-HPLC is used to quantify aloin content to ensure it is within acceptable limits. chula.ac.th
Residual Solvents: Solvents like ethanol, methanol, and benzene used in the extraction process must be monitored. chula.ac.th Gas chromatography is the standard method for determining the levels of these residual solvents. chula.ac.th
Moisture Content: The amount of water in the this compound extract is an important parameter to control hydrolysis and microbial contamination. chula.ac.th The loss on drying method is commonly used to determine water content. chula.ac.th
Standardization Approaches:
To ensure the quality of this compound for research and potential pharmaceutical applications, evaluation is often based on international standards such as the ICH (International Council for Harmonisation) quality guidelines and pharmacopeial standards. chula.ac.thchula.ac.th The development of a comprehensive specification for this compound as an active pharmaceutical ingredient (API) is a key goal. chula.ac.thchula.ac.th Such a specification would include tests for identity (e.g., using FT-IR), purity (assays for aloin and residual solvents), content, and potency (e.g., cell proliferation assays). chula.ac.thchula.ac.th
The following table summarizes the key quality attributes and the analytical methods used for their assessment in the standardization of this compound.
| Quality Attribute | Significance | Analytical Method(s) |
| Molecular Weight Distribution | Influences biological activity and potency. | Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC). |
| Degree of Acetylation (DA) | Crucial for biological functionality. | Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy. |
| Purity (Aloin Content) | Aloin is an impurity with potential side effects. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). |
| Purity (Residual Solvents) | Manufacturing process impurity control. | Gas Chromatography (GC). |
| Moisture Content | Affects stability and prevents microbial growth. | Loss on Drying. |
| Identity | Confirms the material is this compound. | Fourier-Transform Infrared Spectroscopy (FT-IR). |
| Potency | Measures the biological effect. | Cell Proliferation Assays. |
Investigations into Acemannan S Molecular and Cellular Mechanisms of Action
Immunomodulatory Mechanisms at the Cellular Level
Acemannan's immunomodulatory effects are primarily mediated by the activation of professional antigen-presenting cells (APCs) like macrophages and dendritic cells. researchgate.net This activation initiates a cascade of cellular and molecular events that enhance both innate and adaptive immune responses.
Experimental studies using various models, including the murine macrophage cell line RAW 264.7 and bone marrow-derived dendritic cells, have demonstrated that This compound (B25336) is a potent activator of these critical immune cells. nih.govnih.gov This activation is characterized by morphological changes, increased expression of surface molecules, and the production of signaling molecules and effector substances. nih.govtamu.edu
One of the hallmark features of macrophage and dendritic cell activation by this compound is the production of a range of pro-inflammatory cytokines. nih.gov These signaling proteins are crucial for orchestrating an effective immune response. Studies have shown that this compound stimulates macrophages to produce monokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The production of Interleukin-6 (IL-6) and TNF-α by the RAW 264.7 macrophage cell line was found to be dependent on the dose of this compound applied. nih.gov
Furthermore, this compound has been shown to induce the secretion of IL-1, IL-6, TNF-α, and Interferon-gamma (IFN-γ). researchgate.net In dendritic cells (DCs), this compound treatment leads to the production of Interleukin-12 (IL-12), a cytokine pivotal for directing the adaptive immune response. nih.gov The activation of macrophages by this compound can lead to the release of a variety of cytokines, including IL-1, IL-6, and IL-12. researchgate.net
| Cytokine | Cell Type | Experimental Model | Key Finding | Reference |
|---|---|---|---|---|
| Interleukin-1β (IL-1β) | Macrophages | In vitro | This compound stimulates macrophages to produce monokines, including IL-1. | nih.gov |
| Interleukin-6 (IL-6) | Macrophages | RAW 264.7 cell line | Production is dose-dependent on this compound. | nih.gov |
| Interleukin-12 (IL-12) | Dendritic Cells | Mouse bone marrow-derived DCs | This compound induces IL-12 production, indicating functional maturation of DCs. | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages | RAW 264.7 cell line | Production is dose-dependent on this compound. | nih.gov |
| Interferon-gamma (IFN-γ) | Immune Cells | In vivo/In vitro | This compound supports the immune system by influencing IFN-γ secretion. | researchgate.net |
This compound has been shown to stimulate the production of important effector molecules like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages. nih.govresearchgate.net NO is a critical toxic defense molecule against infectious organisms and plays a regulatory role in the function of various immune cells. nih.gov In experimental settings, this compound was found to induce NO synthesis in chicken macrophages and the mouse macrophage cell line RAW 264.7. nih.govelsevierpure.com
The production of NO can be significantly enhanced when this compound is used in combination with IFN-γ. nih.govtamu.edu This synergistic effect suggests that this compound can amplify the activation state of macrophages when other inflammatory signals are present. tamu.edu While the direct stimulation of ROS is also noted, some studies indicate that under certain inflammatory conditions (e.g., induced by lipopolysaccharide), this compound can lead to a decrease in NO and ROS levels, suggesting a modulatory rather than purely stimulatory role. researchgate.net
| Cell Type | Experimental Model | Key Finding | Reference |
|---|---|---|---|
| Chicken Macrophages | Spleen-derived macrophages | This compound induces dose-dependent NO production. | elsevierpure.com |
| Mouse Macrophages | RAW 264.7 cell line | This compound stimulates NO release, an effect significantly increased in the presence of IFN-γ. | nih.gov |
| Rat Macrophages | In vivo wound healing | This compound hydrogel accelerated wound healing, a process where NO plays a complex role. | nih.gov |
A critical step in initiating an adaptive immune response is the presentation of antigens by APCs to T lymphocytes. This compound promotes this process by inducing the maturation of dendritic cells and upregulating the expression of molecules essential for antigen presentation and T cell activation. nih.gov
In studies using immature dendritic cells generated from mouse bone marrow, treatment with this compound led to an increased expression of Major Histocompatibility Complex (MHC) Class II molecules. nih.govnih.gov Concurrently, this compound enhanced the expression of key co-stimulatory molecules, including B7-1 (CD80), B7-2 (CD86), CD40, and the adhesion molecule CD54 (ICAM-1). nih.govnih.gov This phenotypic maturation is crucial for the ability of DCs to effectively activate naive T cells. nih.gov The upregulation of these surface antigens on macrophages has also been observed, particularly in the presence of IFN-γ. nih.gov
| Molecule | Alternative Name(s) | Cell Type | Key Finding | Reference |
|---|---|---|---|---|
| MHC Class II | - | Dendritic Cells | Expression is increased, indicating phenotypic maturation. | nih.govnih.gov |
| CD80 | B7-1 | Dendritic Cells | Expression is increased upon this compound stimulation. | nih.govnih.gov |
| CD86 | B7-2 | Dendritic Cells | Expression is increased, confirming DC maturation. | nih.govnih.gov |
| CD40 | - | Dendritic Cells | Upregulated by this compound treatment. | nih.govnih.gov |
| CD54 | ICAM-1 | Dendritic Cells | Expression is enhanced following stimulation. | nih.govnih.gov |
Macrophages exhibit significant plasticity and can be polarized into different functional phenotypes, broadly classified as classically activated (M1) pro-inflammatory macrophages and alternatively activated (M2) anti-inflammatory and tissue-repairing macrophages. This compound appears to play a crucial role in regulating this balance. nih.gov
Studies have shown that a polymeric form of this compound can enhance macrophage M2 polarization and phagocytosis in RAW264.7 cells. researchgate.netnih.gov It has also been found to inhibit M1 polarization induced by lipopolysaccharide (LPS). nih.govresearchgate.net This modulation of the M1/M2 balance, favoring a shift towards the M2 phenotype, may contribute to the resolution of inflammation and promotion of tissue repair. researchgate.net This regulatory effect is mediated, at least in part, through the PI3K/Akt/GSK-3β signaling pathway. nih.govresearchgate.net
The initiation of immune cell activation by this compound is dependent on its recognition by specific pattern recognition receptors (PRRs) on the surface of cells like macrophages and dendritic cells. researchgate.net These receptors recognize conserved molecular structures on pathogens and other stimuli.
Research suggests that this compound-induced NO synthesis in chicken macrophages may be mediated through macrophage mannose receptors. nih.govelsevierpure.com The mannose receptor is a type of C-type lectin receptor that recognizes mannose-containing carbohydrates, which are characteristic of this compound's structure. biomedres.us This interaction is a key first step in triggering the intracellular signaling that leads to macrophage activation. researchgate.net Additionally, there is evidence for the involvement of Toll-like receptors (TLRs), with some studies indicating that this compound's immunomodulatory effects may involve interaction with TLR5. nih.govresearchgate.net
Activation of Macrophages and Dendritic Cells in Experimental Models
Modulation of PI3K/Akt/GSK-3β Signaling Pathway in Macrophages
Research indicates that this compound can regulate the activation and function of macrophages by targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway. nih.govresearchgate.net By activating this pathway, this compound has been shown to enhance macrophage M2 polarization, a state associated with tissue repair and resolution of inflammation. nih.govnih.gov This modulation alters the phenotypic balance of macrophages, inhibiting the pro-inflammatory M1 polarization that can be induced by substances like lipopolysaccharide (LPS). nih.govnih.gov A polymeric form of this compound, referred to as ABPA1, was found to enhance mitochondrial metabolism and oxidative phosphorylation in macrophages through the activation of the PI3K/Akt/GSK-3β pathway. researchgate.netnih.gov
| Component of Pathway | Effect of this compound | Observed Outcome in Macrophages |
|---|---|---|
| PI3K/Akt/GSK-3β | Activation | Enhanced M2 polarization and phagocytosis nih.govnih.gov |
| M1 Polarization (LPS-induced) | Inhibition | Altered phenotypic balance in lung tissue nih.govnih.gov |
| Mitochondrial Metabolism | Enhancement | Increased oxidative phosphorylation researchgate.netnih.gov |
Effects on Lymphocytes and Other Immune Cells in Preclinical Studies
This compound's immunomodulatory properties extend to various lymphocytes and other key cells of the immune system, influencing their proliferation, activity, and function.
Preclinical studies have demonstrated that this compound can directly stimulate the generation and function of cytotoxic T-lymphocytes (Tc), a critical component of the adaptive immune response. nih.govnih.gov When added at the initiation of mixed lymphocyte cultures, this compound produced a dose-related, statistically significant increase in the generation of killer T-cells. nih.gov For instance, a low concentration of 2.6 x 10⁻⁹ M nearly doubled chromium release (a measure of cell killing), while a 2.6 x 10⁻⁸ M dose resulted in a maximal 3.5-fold increase in cytotoxic T-cells. nih.gov Furthermore, this compound was shown to enhance the functional capacity of already-sensitized Tc to destroy target cells. nih.gov This suggests this compound not only increases the number of cytotoxic T-cells but also boosts their per-cell killing efficiency. nih.gov
| This compound Concentration | Effect on Cytotoxic T-cell Generation | Key Finding |
|---|---|---|
| 2.6 x 10⁻⁹ M | ~2-fold increase | Statistically significant increase at clinically relevant doses nih.gov |
| 2.6 x 10⁻⁸ M | ~3.5-fold increase | Maximal enhancement observed at this concentration nih.gov |
| Not specified (added post-stimulation) | ~50% increase in killing | Enhances the function of already generated cytotoxic T-cells nih.gov |
The influence of this compound on Natural Killer (NK) cell activity appears to be mediated indirectly through the activation of other immune cells, such as macrophages. This compound stimulates macrophages to produce various cytokines, including Interleukin-12 (IL-12). researchgate.net IL-12 is a known trigger for the activation of NK cells. researchgate.net Additionally, this compound can induce the synthesis of nitric oxide (NO), a signaling molecule that regulates the functional activity of a variety of immune cells, including NK cells. nih.gov
Regulation of Hematopoiesis and Immune Cell Homeostasis
Investigations suggest this compound plays a role in the regulation of hematopoiesis, the process of creating new blood cells. Studies in mice have shown that this compound administration can improve hematopoiesis, as evidenced by increased peripheral lymphocyte counts and spleen cellularity. mdpi.com This effect is particularly noted in contexts of hematopoietic damage, such as that induced by radiation. nih.gov Over-acetylated this compound has been found to reduce radiation-induced hematopoietic damage by activating macrophages to secrete hematopoietic factors. nih.gov This suggests this compound can contribute to the maintenance of immune cell homeostasis by supporting the generation of new immune cells.
| Parameter | Effect of this compound | Context of Study |
|---|---|---|
| Peripheral Lymphocyte Counts | Increased | Post-radiation exposure in mice mdpi.com |
| Spleen Cellularity | Increased | Post-radiation exposure in mice mdpi.com |
| Hematopoietic Damage (Radiation-induced) | Reduced | Mediated by secretion of hematopoietic factors from macrophages nih.gov |
Modulation of Inflammasome-Mediated Processes
This compound's role in inflammation connects it to the activity of inflammasomes, which are intracellular protein complexes critical for the activation of inflammatory responses. Inflammasomes are responsible for the processing and maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β). mdpi.com this compound is a known activator of macrophages, stimulating them to produce and secrete cytokines, including IL-1β and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net This induction of key inflammatory cytokines, which are direct products of inflammasome pathways, indicates that this compound modulates these processes as part of its mechanism of action. researchgate.netresearchgate.net
Cellular Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound are underpinned by its ability to influence a variety of cellular signaling pathways. By targeting these intricate networks, this compound can effectively temper the inflammatory process at multiple levels, from the initial signaling events to the subsequent production of inflammatory mediators.
This compound exhibits a nuanced interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. In certain contexts, processed Aloe vera gel rich in this compound has been shown to reduce the activation of NF-κB. nih.gov This inhibitory action is significant as NF-κB activation is a pivotal step in the inflammatory cascade, leading to the transcription of numerous pro-inflammatory genes.
Conversely, other studies have demonstrated that this compound can increase NF-κB/DNA binding. Specifically, in human gingival fibroblasts, this compound has been found to selectively bind to Toll-like receptor-5 (TLR5), which in turn initiates a signaling cascade that leads to increased p50/DNA binding, a component of the NF-κB complex. nih.gov This suggests that this compound's effect on NF-κB may be cell-type and context-dependent, potentially activating certain immune responses while dampening others.
In addition to its effects on NF-κB, components of Aloe vera have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. For instance, aloin (B1665253), another compound found in Aloe vera, has been observed to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK and JNK, two key kinases in the MAPK cascade. researchgate.net By inhibiting these pathways, Aloe vera constituents can reduce the downstream signaling that leads to the production of inflammatory mediators.
| Pathway | Observed Effect | Key Findings | References |
|---|---|---|---|
| NF-κB | Inhibition/Activation | Processed Aloe vera gel rich in this compound can reduce NF-κB activation. In human gingival fibroblasts, this compound increases p50/DNA binding via TLR5. | nih.govnih.gov |
| MAPK | Inhibition | Aloin from Aloe vera inhibits LPS-induced phosphorylation of ERK and JNK. | researchgate.net |
This compound demonstrates a significant capacity to regulate the secretion of pro-inflammatory cytokines and chemokines, although its effects can vary depending on the specific cellular context and stimuli. In mouse pneumonia models, a polymeric form of this compound was found to effectively suppress the release of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in vitro. nih.gov Furthermore, studies have indicated that this compound may modulate the inflammatory response by inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). caringsunshine.com
However, in other experimental settings, this compound has been shown to stimulate the production of certain cytokines. For example, it can stimulate macrophage production of IL-6 and TNF-α in a dose-dependent manner. nih.gov In human gingival fibroblasts, this compound has been observed to significantly stimulate the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) at both the mRNA and protein levels. nih.gov This dual regulatory role suggests that this compound can either suppress or stimulate cytokine secretion, likely depending on the specific immune cells involved and the surrounding inflammatory milieu.
| Cytokine/Chemokine | Effect | Experimental Model/Context | References |
|---|---|---|---|
| Pro-inflammatory Cytokines (general) | Suppression | LPS-induced release in vitro (mouse pneumonia model) | nih.gov |
| TNF-α | Inhibition/Stimulation | Inhibition in some inflammatory models; stimulation of macrophage production in others. | caringsunshine.comnih.gov |
| IL-6 | Inhibition/Stimulation | Inhibition in some inflammatory models; stimulation of macrophage and human gingival fibroblast production. | nih.govcaringsunshine.comnih.gov |
| IL-8 | Stimulation | Stimulation of human gingival fibroblast production. | nih.gov |
The antioxidant properties of this compound are partly attributed to its ability to activate endogenous antioxidant defense pathways. Research has shown that Aloe vera extract can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
More specifically, a product containing this compound has been found to significantly increase the mRNA expression levels of both Nrf2 and HO-1 in Caco-2 cells. researchgate.net By upregulating the Nrf2/HO-1 pathway, this compound can enhance the cellular capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, which is a key component of the inflammatory process.
High Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine. scilit.comnih.govnih.gov While the direct interaction of this compound with HMGB1 release is not extensively documented, studies on other components of Aloe vera provide insight into potential mechanisms. Research has shown that aloin, another bioactive compound in Aloe vera, can significantly reduce the release of HMGB1 in response to LPS stimulation. researchgate.net This effect is mediated through SIRT1-dependent deacetylation of HMGB1. researchgate.net Although this research focuses on aloin, it suggests that constituents of Aloe vera have the capacity to interfere with this important inflammatory mediator.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in inflammation. nih.gov The direct effects of this compound on this pathway are an area of ongoing investigation. However, studies on related compounds from Aloe vera have demonstrated an ability to modulate JAK-STAT signaling. For instance, aloin has been shown to drastically reduce LPS-stimulated inflammation in cells by hindering the JAK1-STAT1/3 pathway. researchgate.net Further research is needed to determine if this compound itself has a similar inhibitory effect on this pro-inflammatory signaling route.
Recent findings have highlighted the role of this compound in modulating the Glycogen Synthase Kinase-3 (GSK3) signaling pathway, which is involved in the regulation of inflammation. A polymeric form of this compound has been shown to modulate macrophage activation and mitochondrial metabolism by targeting the PI3K/Akt/GSK-3β signaling pathway. nih.govnih.gov This interaction leads to an alleviation of cytokine storms and inflammation. nih.gov Specifically, in LPS-treated macrophages and in lung tissue from influenza A virus-infected mice, this compound was observed to increase the phosphorylation of GSK3β at the Serine 9 residue, which is an inhibitory phosphorylation site. mdpi.com This suggests that this compound can exert its anti-inflammatory effects by inhibiting the activity of GSK3β.
Antiviral Action and Molecular Interventions
This compound, a polysaccharide extracted from Aloe vera, has been the subject of various investigations into its antiviral properties. The proposed mechanisms of action are multifaceted, involving both direct effects on viruses and indirect effects through the modulation of host immune responses.
Research suggests that polysaccharides from Aloe vera, including this compound, can interfere with the initial stages of viral infection. In vitro experiments have indicated that the primary window for the action of these polysaccharides is during the viral adsorption period, before the majority of virions have entered host cells. nih.gov It is proposed that this compound may interfere with the attachment of viruses to host cell receptors. This mechanism is thought to involve the direct interaction of the polysaccharide with viral particles, which may prevent them from successfully binding to and entering host cells. nih.gov
One of the hypothesized mechanisms for this compound's antiviral activity involves the modification of viral glycoproteins. nih.govmdpi.com Viral glycoproteins are crucial for the virus to recognize and bind to host cells, as well as for the assembly of new viral particles. It has been suggested that this compound's inhibitory effect on viruses like HIV may be linked to its ability to alter the glycosylation of these viral glycoproteins. nih.govmdpi.com This alteration could potentially disrupt the function of the glycoproteins, thereby interfering with the viral life cycle.
There is evidence to suggest that this compound can directly interact with viral particles, leading to a reduction in their infectivity. nih.govmdpi.com Studies utilizing transmission electron microscopy on influenza A virus (IAV) particles treated with Aloe polysaccharides revealed that the polysaccharides directly affected the morphology and distribution of the virions. nih.gov The IAV particles were observed to be clustered, with irregular shapes and scattered fragments after interacting with the polysaccharides. nih.gov This direct physical interaction is considered a likely mechanism for inhibiting viral infection. nih.govmdpi.com
A significant aspect of this compound's antiviral action is its ability to modulate the host's immune response. caringsunshine.com Rather than solely acting directly on the virus, this compound is understood to enhance host immune responses to combat viral infections. caringsunshine.com It is a potent immunomodulator that can stimulate macrophage activity and enhance the production of cytokines, including interferons and interleukins. caringsunshine.com These cytokines play a critical role in orchestrating an antiviral state in the host. For example, in cats infected with feline immunodeficiency virus (FIV), administration of this compound was associated with an increase in lymphocyte counts, suggesting a positive effect on the host's immune system to counteract the immunosuppression caused by the virus. nih.gov
Preclinical Investigations of Anti-tumor Mechanisms
The anti-tumor properties of this compound have been explored in various preclinical studies, with the primary mechanism appearing to be the stimulation of the host's immune system rather than direct cytotoxicity to cancer cells. tandfonline.comresearchgate.net
This compound is believed to exert its anti-tumor effects by activating key effector cells of the immune system, particularly macrophages. nih.govresearchgate.net Activated macrophages, in turn, release a variety of cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net These monokines are known to stimulate blastogenesis in thymocytes and can induce necrosis and regression of tumors, as observed in studies with Norman mouse sarcoma. nih.gov
Furthermore, research has shown that this compound can promote the infiltration of immune cells into the tumor site, leading to decreased mortality in animal models. tandfonline.com In a mouse model of colorectal cancer, this compound was found to induce apoptosis in cancer cells. nih.gov This was achieved by altering the permeability of the mitochondrial membrane, which promoted the translocation of the Bax protein and the release of cytochrome-c, ultimately triggering the caspase cascade that leads to programmed cell death. nih.gov
The following table summarizes the findings from several preclinical studies investigating the anti-tumor mechanisms of this compound:
| Animal Model | Tumor Type | Key Findings | Reference |
|---|---|---|---|
| Mice | Norman Murine Sarcoma | Administration of this compound led to necrosis and regression of the sarcoma. This was associated with the stimulation of monokine synthesis. | termedia.pl |
| Mice | Orthotopic Colon Cancer | This compound was found to inhibit tumor growth by inducing apoptosis in colorectal cancer cells through the mitochondrial pathway. | nih.gov |
| Mice | Tumor-Bearing Mice | Treatment with this compound resulted in a reduction of tumor volume and prolonged survival rates. The mechanism is attributed to its immunomodulatory effects. | biomedres.usbiomedres.us |
| Swiss Albino Mice | Radiation-Induced Mortality Model | This compound treatment increased survival by upregulating the immune system and inducing the proliferation of hematopoietic cells. | tandfonline.com |
Immunomodulation as a Primary Anti-tumor Modality in Animal Models
This compound's anti-cancer activity is not typically a result of direct cytotoxicity to cancer cells; instead, it is primarily mediated through the modulation of the immune system. tandfonline.com Research in various animal models has demonstrated that this compound stimulates the host's immune response, leading to tumor regression and decreased mortality. tandfonline.comtermedia.pl The core of this mechanism involves the activation of macrophages, key cells in the innate immune system. website-files.com
Upon activation by this compound, macrophages increase the production and release of several crucial cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govthieme-connect.com These monokines can induce necrosis in tumors; for instance, they have been shown to cause regression of Norman murine sarcoma. termedia.plnih.gov In animal studies, tumors in this compound-treated subjects showed signs of immune activation, such as vascular congestion, infiltration by polymorphonuclear leukocytes, and central necrosis with hemorrhage. thieme-connect.com This immune stimulation has been associated with decreased mortality in mice with Norman murine sarcoma. termedia.pl The compound also enhances the infiltration of immune cells at the cancer site, contributing to its anti-tumor effects. tandfonline.com Furthermore, this compound has been found to permit monocytes to enhance signals to T-Cells through the release of IL-1, thereby inducing cytotoxic T-Lymphocytes. website-files.com
| Animal Model | Cancer Type | Key Immunomodulatory Findings |
| Mice | Norman Murine Sarcoma | Stimulated macrophage production of monokines (IL-1, TNF-α), leading to tumor necrosis and decreased mortality. termedia.plnih.gov |
| Mice | L-1 Sarcoma | The immunomodulatory activity of this compound is suggested as the mechanism for slowing tumor growth. termedia.pl |
| Canines/Felines | Sarcoma | This compound has been reported to have chemotherapeutic properties, with activity mediated via immunomodulation. tandfonline.com |
Induction of Apoptosis in Cancer Cell Lines
In addition to its immunomodulatory effects, research indicates that this compound can directly induce apoptosis, or programmed cell death, in certain cancer cell lines. One study demonstrated that an acetylated mannan (B1593421) isolated from Aloe vera induces apoptosis in colorectal cancer cells through the mitochondrial pathway. researchgate.net This mechanism involves altering the permeability of the mitochondrial membrane, which promotes the translocation of the pro-apoptotic protein Bax. researchgate.net The release of cytochrome c from the mitochondria follows, which in turn initiates a caspase cascade, a hallmark of apoptosis. researchgate.netnih.gov Immunohistochemical results from a mouse colorectal cancer model treated with this compound showed increased expression of caspase-3, a key executioner caspase in the apoptotic pathway, which correlated with a reduction in tumor tissue volume. nih.govresearchgate.net
| Cell Line/Model | Mechanism of Action | Key Apoptotic Markers |
| Colorectal Cancer Cells | Induces apoptosis via the mitochondrial pathway. researchgate.net | Bax translocation, cytochrome c release, caspase cascade activation. researchgate.net |
| Mouse Colorectal Cancer Model | Reduction in tumor volume associated with apoptosis. | Increased expression of caspase-3 protein. nih.gov |
Effects on Cancer Cell Proliferation and Activation Markers
This compound's primary anti-tumor action is through immune activation rather than direct inhibition of cancer cell proliferation. tandfonline.com However, some studies on polysaccharide fractions from Aloe vera containing this compound have shown effects on cancer cell viability. For example, one polysaccharide fraction, A50, demonstrated a dose-dependent reduction in the viability of colorectal cancer cells that had been induced by phthalates. ncku.edu.tw
The more pronounced effect of this compound is on the activation of immune cells. In vitro studies using the RAW 264.7 mouse macrophage cell line showed that this compound stimulates significant cell morphology changes and increases the expression of surface molecules. thieme-connect.com Furthermore, it stimulates the production of nitric oxide (NO) and key cytokines like TNF-α and IL-6 in a dose-dependent manner, particularly when used with interferon-γ. thieme-connect.com This activation of macrophages is a critical step in initiating an anti-tumor immune response. website-files.com
Inhibition of Carcinogen-DNA Adduct Formation
A crucial step in the initiation of chemical carcinogenesis is the covalent binding of a carcinogen to DNA, forming a DNA adduct. researchgate.net this compound has been investigated for its chemopreventive potential by inhibiting this process. In both in vitro and in vivo studies, a polysaccharide fraction from Aloe barbadensis Miller containing this compound demonstrated a significant ability to inhibit the formation of DNA adducts caused by benzo[a]pyrene (B130552) (B[a]P), a potent carcinogen. thieme-connect.comresearchgate.net
In primary rat hepatocytes, this fraction inhibited the formation of [³H]B[a]P–DNA adducts in a dose- and time-dependent manner. researchgate.net The mechanism appears to be related to the inhibition of the cellular uptake of B[a]P. thieme-connect.comresearchgate.net In an animal model using ICR mice, daily treatment with the aloe fraction significantly inhibited the formation of benzo[a]pyrene diol epoxide I (BPDE-I)-DNA adducts in various organs, including the liver, kidney, forestomach, and lung. researchgate.net These findings suggest that this compound may exert a chemopreventive effect by blocking the initial interaction between a carcinogen and cellular DNA. researchgate.net
| Model System | Carcinogen | Findings |
| Primary Rat Hepatocytes | Benzo[a]pyrene (B[a]P) | Dose-dependent inhibition of [³H]B[a]P–DNA adduct formation (9.1–47.9%). researchgate.net Also inhibited cellular uptake of [³H]B[a]P. researchgate.net |
| Male ICR Mice | Benzo[a]pyrene (B[a]P) | Significantly inhibited BPDE-I–DNA adduct formation in the liver, kidney, forestomach, and lung. researchgate.net |
Cellular and Molecular Research in Tissue Regeneration and Healing
Cutaneous Wound Healing Mechanisms
Fibroblasts are critical for all phases of wound healing, responsible for synthesizing the extracellular matrix needed to repair tissue. nih.gov this compound has been shown to be a potent stimulator of fibroblast activity, thereby accelerating the wound healing process. nih.gov It acts as a mitogenic stimulator, directly promoting the proliferation and migration of fibroblasts. nih.govresearchgate.net
Studies on skin and gingival fibroblasts have demonstrated that this compound significantly induces cell proliferation. nih.govjst.go.jp This effect is mediated through specific molecular pathways. This compound activates the AKT/mTOR signaling pathway, which leads to an enhanced translation of cyclin D1. researchgate.netnih.gov Cyclin D1 is a key protein that governs the progression of the cell cycle, and its upregulation promotes cell division. nih.gov The activation of this pathway was confirmed by in vivo studies where the wound-healing effects of this compound could be reversed by an mTOR inhibitor, rapamycin (B549165). nih.gov
In addition to proliferation, this compound stimulates the expression of crucial growth factors and structural proteins by fibroblasts. Research has shown it significantly stimulates the expression of Keratinocyte Growth Factor-1 (KGF-1), Vascular Endothelial Growth Factor (VEGF), and Type I Collagen, all of which are vital for tissue regeneration and wound closure. jst.go.jp
| Cell Type | Key Molecular Effect | Signaling Pathway | Result |
| Skin Primary Fibroblasts | Promotes expression of cyclin D1. nih.gov | AKT/mTOR researchgate.netnih.gov | Accelerated cell proliferation and skin wound closure. nih.gov |
| Gingival Fibroblasts | Induces cell proliferation. jst.go.jp | Not specified | Enhanced oral wound healing. jst.go.jp |
| Gingival Fibroblasts | Stimulates expression of KGF-1, VEGF, and Type I Collagen. jst.go.jp | Not specified | Promotion of tissue regeneration. jst.go.jp |
| L929 Fibroblast Cells | Promotes cell migration. nih.govresearchgate.net | Not specified | Increased rate of in vitro wound closure. researchgate.net |
Regulation of Collagen Synthesis and Extracellular Matrix Remodeling
This compound has been shown to play a significant role in wound healing by modulating the synthesis of collagen and the remodeling of the extracellular matrix (ECM). Research indicates that this compound stimulates fibroblast proliferation, which are key cells responsible for producing ECM components. aloecorp.com Studies have demonstrated that this compound upregulates the expression of Type I collagen, a major structural protein in skin and connective tissues. aloecorp.comnih.gov In investigations involving gingival fibroblasts, this compound not only induced cell proliferation but also significantly stimulated the expression of type I collagen. aloecorp.comnih.gov
| Cell Type / Model | Effect of this compound | Key Findings | Source |
|---|---|---|---|
| Gingival Fibroblasts | Stimulation of Type I Collagen Expression | Significantly stimulated KGF-1, VEGF, and type I collagen expressions at concentrations between 2-16 mg/ml. | aloecorp.comnih.gov |
| Bone Marrow Stromal Cells (BMSCs) | Promotion of Extracellular Matrix Synthesis | This compound induces bone formation by stimulating BMSC proliferation, differentiation, and ECM synthesis. | researchgate.net |
| Human Cementoblasts | Promotion of Extracellular Matrix Secretion | Significantly stimulated the secretion of growth factors and the formation of the extracellular matrix. | researchgate.net |
| Diabetic Rat Gingival Tissue | Increased Collagen Density | Repaired gingival tissue by improving the collagen density fraction. | researchgate.net |
Role of AKT/mTOR Signaling Pathway in Cell Proliferation and Protein Translation
The AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and protein synthesis, and it has been identified as a key mechanism through which this compound exerts its therapeutic effects, particularly in wound healing. mdpi.comnih.gov Research has shown that this compound promotes the healing of skin wounds in part by activating this specific pathway. mdpi.com The activation of AKT/mTOR signaling by this compound leads to an enhanced rate of protein translation, which is essential for cell growth and division. mdpi.comnih.gov
Specifically, this compound-mediated activation of the AKT/mTOR pathway enhances the activity of the eukaryotic translation initiation factor-4F (eIF4F), a key complex in protein synthesis. mdpi.com This mechanism has been directly linked to increased translation of proteins that are crucial for cell cycle progression, such as Cyclin D1. mdpi.comnih.gov Studies using pharmacological inhibitors have confirmed the central role of this pathway; when the AKT/mTOR pathway is blocked by inhibitors like rapamycin (an mTOR inhibitor) or AKT inhibitor VIII, the proliferative effects of this compound are abolished. mdpi.comnih.gov This demonstrates that the stimulatory effect of this compound on cell proliferation and protein synthesis is dependent on the integrity and activation of the AKT/mTOR signaling cascade. mdpi.comresearchgate.net
| Context | Mechanism | Outcome | Source |
|---|---|---|---|
| Skin Wound Healing | Activation of AKT/mTOR-mediated protein translation. | Accelerated cell proliferation and wound closure. | mdpi.comnih.gov |
| Fibroblast Proliferation | Enhanced activity of eukaryotic translation initiation factor-4F (eIF4F). | Increased translation of Cyclin D1, promoting cell cycle progression. | mdpi.comresearchgate.net |
| Inhibition Studies | Blockade of AKT/mTOR signaling with rapamycin or AKT inhibitor VIII. | Abolished this compound-induced Cyclin D1 translation and cell proliferation. | mdpi.com |
Induction of Cyclin D1 Expression
This compound's ability to promote cell proliferation is closely linked to its regulation of key cell cycle proteins, particularly Cyclin D1. mdpi.com Cyclin D1 is a critical protein that, in complex with cyclin-dependent kinases (CDKs), governs the progression of the cell through the G1 phase of the cell cycle. researchgate.net Multiple studies have demonstrated that this compound treatment leads to an increased expression of Cyclin D1 protein in a dose-dependent manner. researchgate.net
This induction of Cyclin D1 is a downstream effect of the AKT/mTOR signaling pathway activation. researchgate.netmdpi.com this compound stimulates the AKT/mTOR pathway, which in turn enhances the translation of Cyclin D1 mRNA into protein, rather than increasing the transcription of the Cyclin D1 gene itself. mdpi.comresearchgate.net This indicates a post-transcriptional or translational control mechanism. researchgate.net The subsequent accumulation of active Cyclin D1-CDK complexes leads to the phosphorylation of the retinoblastoma protein (pRb), which allows the cell to pass the G1 checkpoint and enter the S phase, thus committing to another round of cell division. researchgate.net The use of inhibitors for the AKT/mTOR pathway has been shown to eliminate the this compound-induced increase in Cyclin D1 translation, confirming the direct link between this signaling pathway and the regulation of Cyclin D1 expression. mdpi.com
| Cell Type | Effect of this compound | Underlying Mechanism | Source |
|---|---|---|---|
| Cultured Fibroblasts | Increased Cyclin D1 protein expression in a dose-dependent manner. | Mediated by the AKT/mTOR signaling pathway. | mdpi.comresearchgate.net |
| Mouse Skin Fibroblasts | Increased translation of Cyclin D1. | Enhanced activity of the eIF4F translation initiation complex. | mdpi.comnih.gov |
| L929 Fibroblasts | Increased Cyclin D1 protein without a significant change in Cyclin D1 mRNA levels. | Suggests post-transcriptional or translational control. | researchgate.net |
Modulation of Key Growth Factors and Cytokines (e.g., Transforming Growth Factor-beta, Keratinocyte Growth Factor-1, Vascular Endothelial Growth Factor)
This compound modulates the expression of several key growth factors and cytokines that are instrumental in tissue repair and regeneration. Its activity influences the cellular environment to favor healing processes such as angiogenesis, re-epithelialization, and matrix formation.
Vascular Endothelial Growth Factor (VEGF): this compound has been shown to stimulate the expression of VEGF, a potent signaling protein that promotes the growth of new blood vessels (angiogenesis). aloecorp.comnih.gov In studies with gingival fibroblasts, this compound concentrations between 2 and 16 mg/ml significantly stimulated VEGF expression. aloecorp.comnih.gov This angiogenic effect is crucial for supplying nutrients and oxygen to the healing tissue.
Keratinocyte Growth Factor-1 (KGF-1): KGF-1, also known as Fibroblast Growth Factor 7 (FGF-7), is a growth factor that strongly stimulates the proliferation and migration of epithelial cells. Research has found that this compound significantly stimulates KGF-1 expression in gingival fibroblasts, which helps to accelerate re-epithelialization and wound closure. aloecorp.comnih.gov
Transforming Growth Factor-beta (TGF-β): TGF-β is a multifunctional cytokine that plays a complex role in wound healing, including inflammation, angiogenesis, and matrix deposition. While the direct upregulation of TGF-β by this compound is less detailed in the provided sources, its known role in inducing collagen synthesis aligns with TGF-β's functions. frontiersin.org this compound's ability to promote ECM synthesis and fibrosis is consistent with pathways often regulated by TGF-β.
Other Growth Factors: In the context of dental and bone regeneration, this compound has been found to enhance the secretion of Bone Morphogenetic Protein-2 (BMP-2), a key osteoinductive growth factor that promotes the differentiation of stem cells into bone-forming cells. researchgate.nettamu.edu
| Growth Factor / Cytokine | Cell Type / Model | Observed Effect of this compound | Source |
|---|---|---|---|
| Vascular Endothelial Growth Factor (VEGF) | Gingival Fibroblasts | Significantly stimulated expression. | aloecorp.comnih.gov |
| Keratinocyte Growth Factor-1 (KGF-1) | Gingival Fibroblasts | Significantly stimulated expression. | aloecorp.comnih.gov |
| Transforming Growth Factor-beta (TGF-β) | Skeletal Muscle (related context) | This compound's pro-fibrotic and matrix synthesis effects are consistent with TGF-β signaling. | frontiersin.org |
| Bone Morphogenetic Protein-2 (BMP-2) | Human Dental Pulp Cells, Bone Marrow Stromal Cells | Increased expression and secretion. | researchgate.netnih.gov |
Stimulation of Antimicrobial Peptide Production by Epithelial Cells
Epithelial cells form a critical barrier against invading microbes, partly through the production and secretion of antimicrobial peptides (AMPs), which are natural antibiotics of the innate immune system. While this compound is known to possess broad antimicrobial and immunomodulatory properties, direct evidence from the provided research that it stimulates epithelial cells to produce AMPs is not established. researchgate.net
However, this compound contributes to antimicrobial defense at the epithelial barrier through other mechanisms. Research has shown that this compound can interfere with the adherence of pathogens, such as Pseudomonas aeruginosa, to human lung epithelial cells. nih.gov By binding to either bacterial or host cell sites, this compound can block the initial step of infection, thereby preventing colonization. nih.gov This anti-adherence activity is a key component of its protective effect. Additionally, this compound has recognized antiviral and antibacterial properties and is a potent activator of immune cells like macrophages, which play a crucial role in clearing pathogens. nih.gov
Dental Tissue Regeneration Research
Stimulation of Dental Pulp Cell Proliferation, Differentiation, and Mineralization
This compound has demonstrated significant potential as a biomaterial in dental applications, particularly in vital pulp therapy and the regeneration of the pulp-dentin complex. researchgate.nettamu.edu Research has shown that this compound directly stimulates primary human dental pulp cells, inducing a cascade of events necessary for dentin repair and regeneration. nih.gov
Studies have found that this compound significantly increases the proliferation of dental pulp cells, as measured by new DNA synthesis. tamu.edunih.gov Beyond proliferation, it promotes the differentiation of these cells into odontoblast-like cells, which are responsible for producing dentin. This differentiation is marked by increased alkaline phosphatase (ALP) activity and the expression of specific dentin matrix proteins, such as dentin sialoprotein (DSP). nih.gov
Furthermore, this compound enhances the formation of a mineralized extracellular matrix, a critical step in the creation of new hard tissue. nih.gov In vitro experiments using Alizarin Red staining have confirmed that this compound treatment leads to increased mineral deposition by dental pulp cells. nih.gov In vivo studies have corroborated these findings, showing that when used as a pulp-capping agent, this compound induces the formation of a complete, calcified dentin bridge, protecting the underlying pulp tissue. tamu.edunih.gov This body of evidence suggests that this compound promotes dentin formation by orchestrating the necessary cellular processes of proliferation, differentiation, ECM formation, and mineralization. nih.gov
| Cellular Process | Marker / Method of Measurement | Effect of this compound | Source |
|---|---|---|---|
| Proliferation | [(3)H]-thymidine incorporation (New DNA synthesis) | Significantly increased pulp cell proliferation. | tamu.edunih.gov |
| Differentiation | Alkaline Phosphatase (ALP) activity, Dentin Sialoprotein (DSP) expression | Significantly increased ALP activity and DSP expression. | nih.gov |
| Mineralization | Alizarin Red staining | Significantly increased mineral deposition. | nih.gov |
| Growth Factor Secretion | Enzyme-Linked Immunosorbent Assay (ELISA) for BMP-2 | Significantly increased Bone Morphogenetic Protein-2 (BMP-2) expression. | nih.gov |
| In Vivo Dentin Formation | Histopathological examination | Induced complete, homogeneous calcified dentin bridge formation. | tamu.edunih.gov |
Promotion of Dentin Formation
This compound, a polysaccharide extracted from Aloe vera, has been shown to actively promote the formation of dentin, the calcified tissue layer underlying the enamel of a tooth. nih.govresearchgate.net Research indicates that this compound stimulates the proliferation and differentiation of primary human dental pulp cells, which are crucial for dentinogenesis. nih.govresearchgate.net The application of this compound leads to an increase in new DNA synthesis within these cells, signifying cellular proliferation. nih.gov
Mechanistically, this compound upregulates the expression of key biomarkers associated with dentin formation. This includes a significant increase in bone morphogenetic protein-2 (BMP-2), enhanced alkaline phosphatase (ALP) activity, and higher expression of dentin sialoprotein (DSP). nih.gov These factors collectively contribute to the differentiation of dental pulp cells and the subsequent formation of the extracellular matrix, which then mineralizes to form new dentin. nih.govresearchgate.net
In vivo studies have demonstrated the practical effects of these cellular activities. When used as a pulp-capping agent in rat molars, this compound resulted in the formation of a complete, homogeneous calcified dentin bridge and well-organized pulp tissue. nih.gov This was in contrast to control groups where such organized repair was not observed. nih.gov These findings suggest that this compound not only stimulates the molecular cascade for dentin regeneration but also demonstrates biocompatibility with pulpal tissue. nih.govresearchgate.net
Table 1: Effects of this compound on Dentin Formation
| Cellular/Molecular Effect | Observation | Source |
|---|---|---|
| Cell Proliferation | Significantly increased new DNA synthesis in human dental pulp cells. | nih.gov |
| Cell Differentiation | Stimulated differentiation of dental pulp cells. | nih.govresearchgate.net |
| Biomarker Upregulation | Increased expression of BMP-2, Alkaline Phosphatase, and Dentin Sialoprotein. | nih.govnih.gov |
| Mineralization | Enhanced mineral deposition by dental pulp cells. | nih.gov |
| In Vivo Outcome | Formation of a complete, calcified dentin bridge in animal models. | nih.gov |
Effects on Cementoblast Activity and Mineral Deposition
This compound has been identified as a stimulator of cementoblasts, the cells responsible for forming cementum, the specialized calcified substance covering the root of a tooth. academicjournals.orgacademicjournals.org In vitro studies using an immortalized human cementoblast cell line (HCEM-2) have shown that this compound significantly enhances cell proliferation. academicjournals.orgacademicjournals.orgresearchgate.net
The compound also promotes the differentiation of these cells, a key step toward cementum regeneration. academicjournals.org This is evidenced by a significant enhancement of alkaline phosphatase (ALP) activity, which is considered an early marker for cementoblast differentiation. academicjournals.org Furthermore, this compound treatment leads to an increased expression of essential extracellular matrix proteins, including type I collagen and osteopontin (B1167477) (OPN). academicjournals.orgacademicjournals.org After prolonged treatment, this compound markedly induces the formation of mineralized nodules, demonstrating its role in the final stages of cementum deposition. academicjournals.orgnih.gov These findings collectively suggest that this compound may act as a therapeutic agent for cementum regeneration by stimulating the entire process from cell proliferation to mineral deposition. academicjournals.orgresearchgate.net
Table 2: this compound's Impact on Cementoblast Activity
| Parameter | Finding | Source |
|---|---|---|
| Proliferation | Significantly stimulated DNA synthesis and proliferation in a human cementoblast cell line. | academicjournals.orgacademicjournals.org |
| Differentiation | Significantly enhanced alkaline phosphatase (ALP) activity, an early differentiation marker. | academicjournals.org |
| Matrix Secretion | Increased expression of Type I Collagen and Osteopontin (OPN). | academicjournals.orgacademicjournals.org |
| Mineral Deposition | Markedly induced mineral nodule formation after 21 days of treatment. | academicjournals.orgnih.gov |
Induction of Periodontal Ligament Cell Proliferation and Differentiation
The periodontal ligament (PDL) is a crucial tissue for tooth attachment, and its regeneration is a key goal in periodontics. This compound has been shown to be a bioactive molecule that stimulates the proliferation and differentiation of human periodontal ligament cells (PDLCs). nih.govopendentistryjournal.comnih.gov Studies have demonstrated that this compound significantly increases new DNA synthesis in PDLCs, indicating a proliferative effect. nih.govjdat.org
Beyond proliferation, this compound promotes the differentiation of PDLCs toward a mineralogenic lineage. nih.govnih.gov This is achieved through the upregulation of several growth factors and transcription factors, including growth/differentiation factor 5 (GDF-5) and runt-related transcription factor 2 (Runx2). nih.govnih.gov The compound also enhances the expression of type I collagen and increases alkaline phosphatase activity, both of which are critical for the formation of a mineralized extracellular matrix. nih.gov Ultimately, this leads to increased mineral deposition by the PDLCs. nih.govopendentistryjournal.com The ability of this compound to stimulate PDLCs, which can differentiate into cementoblasts and osteoblasts, highlights its potential for regenerating the complex structures of the periodontium. opendentistryjournal.com
Table 3: Effects of this compound on Periodontal Ligament Cells (PDLCs)
| Cellular Response | Specific Effect | Source |
|---|---|---|
| Proliferation | Significantly increased new DNA synthesis. | nih.govjdat.org |
| Differentiation | Upregulated expression of GDF-5 and Runx2. | nih.govnih.gov |
| Matrix Synthesis | Increased expression of Type I Collagen. | nih.gov |
| Mineralization | Enhanced alkaline phosphatase activity and mineralized nodule formation. | nih.govopendentistryjournal.com |
Upregulation of Bone Morphogenetic Proteins (BMP-2, BMP-4) and Other Osteogenic Markers
A central aspect of this compound's regenerative capacity lies in its ability to upregulate a suite of critical growth factors and osteogenic markers. Across various cell types, including dental pulp cells, periodontal ligament cells, and bone marrow stromal cells, this compound consistently stimulates the expression of Bone Morphogenetic Proteins, particularly BMP-2 and BMP-4. nih.govresearchgate.netnih.govnih.govopendentistryjournal.comnih.gov BMPs are potent signaling molecules that induce the differentiation of mesenchymal cells into osteoblasts and chondroblasts, playing a pivotal role in bone and dentin formation. nih.govnih.gov
In addition to BMPs, this compound enhances the expression of several other key markers associated with osteogenesis. nih.gov These include:
Runt-related transcription factor 2 (Runx2): A master transcription factor essential for osteoblast differentiation. nih.govopendentistryjournal.comnih.gov
Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation that plays a role in matrix mineralization. nih.govnih.govnih.gov
Type I Collagen: The primary structural protein of the bone and dentin extracellular matrix. academicjournals.orgnih.gov
Bone Sialophosphoprotein (BSP): A non-collagenous protein involved in the nucleation of hydroxyapatite (B223615) crystals during mineralization. opendentistryjournal.comnih.gov
Osteopontin (OPN): A protein involved in bone remodeling and mineralization. academicjournals.orgnih.gov
This broad-spectrum upregulation of osteogenic markers highlights this compound's role as a bioactive molecule that orchestrates the complex cellular and molecular events required for hard tissue regeneration. nih.govopendentistryjournal.comnih.gov
Table 4: Osteogenic Markers Upregulated by this compound
| Marker | Function | Cell Types Affected | Source |
|---|---|---|---|
| BMP-2, BMP-4 | Induce osteogenic differentiation. | Dental Pulp Cells, PDLCs, BMSCs | nih.govnih.govnih.govopendentistryjournal.comnih.gov |
| Runx2 | Master transcription factor for osteoblasts. | PDLCs, BMSCs | nih.govopendentistryjournal.comnih.gov |
| Alkaline Phosphatase | Early differentiation marker; mineralization. | Dental Pulp Cells, Cementoblasts, PDLCs, BMSCs | nih.govacademicjournals.orgnih.govnih.gov |
| Type I Collagen | Major extracellular matrix protein. | Cementoblasts, PDLCs | academicjournals.orgnih.gov |
| Bone Sialophosphoprotein | Mineralization initiation. | BMSCs, PDLCs | opendentistryjournal.comnih.gov |
| Osteopontin | Mineralization and bone remodeling. | Cementoblasts, BMSCs | academicjournals.orgnih.gov |
Bone Regeneration Mechanisms
Stimulation of Bone Marrow Stromal Cell Proliferation and Differentiation
This compound has been shown to be a potent stimulator of bone formation by directly influencing the behavior of primary Bone Marrow Stromal Cells (BMSCs), which are a source of osteoprogenitor cells. nih.govsemanticscholar.orgresearchgate.net In vitro studies reveal that this compound significantly increases the proliferation of BMSCs. nih.govproquest.com
Beyond stimulating cell division, this compound promotes the differentiation of these stem cells into osteoblasts, the cells responsible for synthesizing bone matrix. nih.govnih.govresearchgate.net This differentiation is marked by an increase in alkaline phosphatase activity and the expression of bone-specific proteins like bone sialoprotein and osteopontin. nih.govsemanticscholar.orgproquest.com The culmination of this process is enhanced mineralization in BMSC cultures treated with this compound. nih.gov In vivo studies support these findings, showing that the application of this compound in tooth extraction sockets leads to higher bone mineral density and faster healing, with a notable ingrowth of bone trabeculae. nih.govsemanticscholar.orgproquest.com These data suggest this compound functions as a bioactive molecule that induces bone formation by stimulating the proliferation and osteogenic differentiation of BMSCs. nih.govresearchgate.net
Table 5: this compound's Influence on Bone Marrow Stromal Cells (BMSCs)
| Cellular Process | Specific Outcome | Source |
|---|---|---|
| Proliferation | Significantly increased DNA synthesis in primary rat BMSCs. | nih.govproquest.com |
| Differentiation | Stimulated differentiation into osteoblasts. | nih.govnih.govresearchgate.net |
| Marker Expression | Increased ALP activity, Bone Sialoprotein, and Osteopontin expression. | nih.govsemanticscholar.org |
| Mineralization | Significantly increased mineral deposition in vitro. | nih.govproquest.com |
| In Vivo Bone Formation | Accelerated bone healing and increased bone mineral density in animal models. | nih.govsemanticscholar.orgproquest.com |
Modulation of Osteoblast Differentiation and Angiogenesis (e.g., via Vascular Endothelial Growth Factor)
The process of bone regeneration is intrinsically linked to angiogenesis, the formation of new blood vessels, which supply essential nutrients and oxygen to the healing site. This compound modulates both osteoblast differentiation and angiogenesis, partly through its effect on Vascular Endothelial Growth Factor (VEGF). nih.govdentaliau.ac.ir Studies have shown that this compound significantly increases the secretion of VEGF from various cell types, including BMSCs and cementoblasts. academicjournals.orgnih.govproquest.com Increased VEGF expression is known to induce angiogenesis and also plays a role in osteoblast differentiation. dentaliau.ac.irnih.gov
By stimulating VEGF, this compound promotes the vascularization necessary to support new bone growth. nih.gov This angiogenic effect works in concert with the direct stimulation of osteoblast differentiation described previously. The coordinated induction of both blood vessel formation and bone-forming cell activity suggests a comprehensive mechanism by which this compound accelerates bone healing and regeneration. nih.govdentaliau.ac.ir
Table 6: this compound's Role in Angiogenesis and Osteoblast Differentiation
| Mechanism | Key Molecule | Effect | Source |
|---|---|---|---|
| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | This compound significantly increases VEGF secretion from BMSCs and cementoblasts. | academicjournals.orgnih.govproquest.com |
| Osteoblast Differentiation | Vascular Endothelial Growth Factor (VEGF) | Increased VEGF contributes to osteoblast differentiation. | dentaliau.ac.irnih.gov |
| Combined Effect | Coordinated stimulation | Promotes both vascularization and bone-forming cell activity, leading to accelerated bone regeneration. | nih.govdentaliau.ac.ir |
Role as a Temporary Scaffold for Cell Attachment and Extracellular Matrix Deposition
This compound's utility in tissue engineering is significantly enhanced by its ability to function as a temporary, biocompatible scaffold. nih.govdentaliau.ac.irnih.gov Its inherent properties, such as biodegradability and low toxicity, make it an excellent candidate for creating three-dimensional structures that support cellular processes essential for tissue regeneration. nih.govdentaliau.ac.irnih.govconnectjournals.com When formed into a sponge or hydrogel, this compound can provide a provisional framework that facilitates cell attachment and the subsequent deposition of the native extracellular matrix (ECM). dentaliau.ac.irresearchgate.netnih.gov
Research has shown that this compound-based scaffolds can absorb and retain blood and serum, creating a reservoir for endogenous growth factors. researchgate.net This environment is conducive to cellular adhesion, migration, and proliferation. researchgate.netresearchgate.net The three-dimensional and interconnected structure of an this compound sponge allows it to persist in the body for several weeks, providing a stable, temporary substrate for healing before it biodegrades. dentaliau.ac.irresearchgate.net
Studies have demonstrated that this compound actively stimulates the synthesis of ECM components. researchgate.net For instance, in vitro experiments with bone marrow stromal cells revealed that this compound treatment significantly increased the expression of key ECM proteins, including bone sialoprotein and osteopontin, which are crucial for bone mineralization. researchgate.net This suggests that this compound does not merely act as a passive scaffold but as a bioactive molecule that directly promotes the formation of new tissue by encouraging cells to produce their own matrix. researchgate.net
The combination of this compound with other biomaterials, such as collagen, has been shown to create synergistic effects, resulting in scaffolds with superior physical and biological properties. nih.govresearchgate.net A bioscaffold composed of this compound and native collagen (AceCol-scaffold) was found to be more effective than a pure collagen scaffold in supporting dental pulp tissue regeneration. nih.govresearchgate.net The AceCol-scaffold exhibited enhanced properties critical for a temporary scaffold, including greater hydrophilicity, swelling capacity, porosity, and larger pore sizes. nih.govresearchgate.net These physical characteristics led to improved biological outcomes, such as better cell-to-cell and cell-to-scaffold adhesion. nih.govresearchgate.net Furthermore, cells cultured on the AceCol-scaffold showed significantly increased expression of dentin extracellular matrix proteins like Dentin Sialophosphoprotein (DSPP), Bone Sialoprotein (BSP), and Osteopontin (OPN). nih.govresearchgate.net
The following table summarizes the comparative findings between a standard collagen scaffold and an this compound-collagen composite scaffold, illustrating this compound's role in enhancing the scaffold's properties for cell attachment and ECM deposition.
| Feature | Collagen Scaffold | This compound-Collagen (AceCol) Scaffold | Significance |
| Physical Properties | |||
| Hydrophilicity | Standard | Higher | Improved cell interaction |
| Swelling | Standard | Higher | Nutrient and waste exchange |
| Porosity | Standard | Higher | Facilitates cell infiltration |
| Pore Size | Standard | Larger | Supports deeper tissue ingrowth |
| Biological Outcomes | |||
| Cell Adhesion | Good | Better | Enhanced cell-scaffold interaction |
| Cellular Proliferation | Standard | Significantly Increased | Promotes tissue growth |
| Mineralization | Standard | Significantly Increased | Essential for hard tissue regeneration |
| ECM Protein Expression | |||
| Bone Sialoprotein (BSP) | Detected | Higher Expression | Indicates osteogenic differentiation |
| Osteopontin (OPN) | Detected | Higher Expression | Key in mineralization and cell attachment |
| Dentin Sialophosphoprotein (DSPP) | Not Detected | Detected | Specific marker for dentin regeneration |
This table is based on data from studies on bioscaffolds for pulp tissue regeneration. nih.govresearchgate.net
Other Research Avenues for Acemannan
Radioprotective Mechanisms in Cellular and Animal Models
Acemannan (B25336) has demonstrated radioprotective potential in both cellular and animal models. Studies have shown that this compound can mitigate radiation-induced damage by elevating the levels of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase, in irradiated liver cells. inpressco.com Furthermore, it has been observed to improve cell proliferation in irradiated splenocytes. inpressco.com
In mouse models, this compound treatment has been shown to significantly decrease radiation-induced mortality. For instance, mice administered this compound exhibited increased survival rates, with pretreatment or post-treatment leading to a 60% and 20% increase in median survival, respectively, against radiation-induced mortality. mdpi.comtandfonline.com The mechanisms behind this radioprotective effect are thought to involve the upregulation of cytokines like TNF-α and IL-1, as well as an improvement in hematopoiesis, including peripheral lymphocyte counts, spleen cellularity, and spleen index. mdpi.com this compound is also believed to reduce radiation-induced oxidative stress by activating macrophages via Toll-like receptor 4 (TLR-4) receptors. mdpi.commdpi.com
| Model Type | Observed Effect | Proposed Mechanism | Source |
| Liver cells (irradiated) | Elevated SOD and catalase levels | Antioxidant enzyme upregulation | inpressco.com |
| Splenocytes (irradiated) | Improved cell proliferation | - | inpressco.com |
| Mice (irradiated) | Decreased mortality, increased survival | Upregulation of TNF-α, IL-1; improved hematopoiesis; macrophage activation via TLR-4; reduction of oxidative stress | mdpi.comtandfonline.commdpi.com |
Investigations into Gastrointestinal Health Modulation
This compound exhibits promising properties for modulating gastrointestinal health. It is recognized for its potential immunostimulant and gastrointestinal properties. wikipedia.orgthegoodscentscompany.com Research suggests that this compound, extracted from Aloe vera gel, can exert significant immune-modulating activity within the gut. ghrnet.org This includes the activation of macrophages and stimulation of T cells, which are crucial for defense against harmful microorganisms. ghrnet.org
Furthermore, Aloe vera polysaccharides, including this compound, are known to support gastrointestinal health by acting as prebiotics. mdpi.comresearchgate.net They promote the growth of beneficial gut microbiota, such as Lactobacillus and Bifidobacterium species. mdpi.comnutraingredients-usa.com The fermentation of these polysaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs) like butyrate, acetate (B1210297), and propionate, which are beneficial for intestinal health and can reduce inflammation. mdpi.comresearchgate.net this compound specifically has been shown to significantly increase acetate concentrations during in vitro fermentation by mixed fecal microbiota. nih.govacs.org
Research on Antidiabetic Effects and Metabolic Pathway Modulation (e.g., AMP-activated protein kinase activation)
While specific direct activation of AMP-activated protein kinase (AMPK) by this compound is an area requiring more focused research, the broader antidiabetic effects of Aloe vera and its constituents, including polysaccharides, are under investigation. nih.gov AMPK is a crucial regulator of cellular energy metabolism and a significant therapeutic target for diabetes and related complications. frontiersin.orgnih.gov Activation of AMPK can enhance glucose uptake, promote fatty acid oxidation, and improve insulin (B600854) sensitivity. frontiersin.orgmdpi.comnih.gov
Some studies on Aloe extracts have indicated that various phytochemical compounds can suppress the PI3K/AKT pathway, which is relevant to metabolic regulation. nih.gov this compound itself has been indicated to activate the phosphorylation of AKT, mTOR, and p70S6K in primary mouse skin fibroblast cells in vitro, and mTOR in an in vivo cutaneous wound model. nih.gov While these pathways are interconnected with metabolic regulation, direct evidence linking this compound to specific AMPK activation for antidiabetic purposes is an ongoing research avenue.
Neuroprotective Research
This compound has garnered attention in neuroprotective research due to its reported immunomodulatory and antioxidant properties. mdpi.comnih.govinstitut-filatova.com.ua It is considered a neuroprotective immunomodulator and antioxidant, with studies suggesting its ability to improve cognitive performance in middle-aged patients experiencing mental fatigue. nih.gov Bioactive polysaccharides, including this compound, have demonstrated potent reducing powers, total antioxidant capacities, and free radical-scavenging abilities in in vitro studies. nih.gov They can reduce levels of reactive oxygen species (ROS) and associated peroxidation products in cellular and animal models under oxidative stress conditions, thereby protecting against neuronal death. nih.gov
Prebiotic Potential Research
The prebiotic potential of this compound has been a significant area of investigation. Prebiotics are defined as substrates selectively utilized by host microorganisms, conferring a health benefit. nutraingredients-usa.com In vitro fermentation studies using human fecal inocula have assessed the prebiotic capabilities of Aloe vera this compound. ucp.ptacs.org These studies monitored changes in gut bacterial populations and their metabolic activities, such as short-chain fatty acid (SCFA) production. ucp.pt
Results indicate that Aloe vera this compound selectively stimulated beneficial gut microbiota, leading to a favorable SCFA profile. ucp.ptacs.org Specifically, this compound has been shown to significantly increase acetate concentrations. nih.govacs.org While Aloe vera fructans often induce bacterial growth more effectively than this compound, this compound still demonstrates a capacity to stimulate bacterial growth, comparable to commercial fructooligosaccharides (FOS) in some instances. nutraingredients-usa.comnih.gov This suggests that this compound could be a valuable new prebiotic ingredient with potential applications in the food and pharmaceutical industries. ucp.pt
| Prebiotic Effect | Observation | Source |
| Selective stimulation of beneficial gut microbiota | Promoted growth of Lactobacillus and Bifidobacterium species | mdpi.comnutraingredients-usa.com |
| SCFA production | Increased acetate concentrations | nih.govacs.org |
| Bacterial growth stimulation | Comparable to commercial FOS, though less than Aloe vera fructans | nutraingredients-usa.comnih.gov |
Research Challenges and Future Directions in Acemannan Studies
Elucidation of Comprehensive Molecular Mechanisms and Interconnected Signaling Networks
A primary challenge in acemannan (B25336) research is the complete elucidation of its molecular mechanisms. While it is known to interact with various cell surface receptors and modulate multiple signaling pathways, a comprehensive map of these interactions is still lacking. This compound's bioactivity is often initiated through its recognition by receptors on immune cells, such as macrophages, which can trigger a cascade of downstream events. researchgate.net
Key signaling pathways identified as being modulated by this compound include:
AKT/mTOR Pathway : Research has shown that this compound can promote cell proliferation and accelerate skin wound healing by activating the AKT/mTOR signaling pathway. This compound.com This pathway is crucial for cell growth, survival, and protein synthesis.
Toll-like Receptor (TLR) Pathways : this compound can activate macrophages through pathways like the Toll-like receptor 2 (TLR2) signaling pathway, inducing an antitumor phenotype. nih.gov
Mitogen-Activated Protein Kinase (MAPK) and NF-κB Pathways : The anti-inflammatory effects of this compound are partly attributed to its ability to modulate MAPK and inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB), a key regulator of inflammatory responses. researchgate.net
Future research must focus on identifying the full spectrum of receptors that bind this compound and mapping the complex, interconnected signaling networks that are subsequently activated. Understanding this crosstalk is essential for explaining the pleiotropic effects of the compound.
Table 1: Signaling Pathways Modulated by this compound
| Signaling Pathway | Effect of this compound Modulation | Resulting Biological Activity |
|---|---|---|
| AKT/mTOR | Activation | Promotes cell proliferation and tissue repair. This compound.com |
| Toll-like Receptor 2 (TLR2) | Specific Activation | Induces an antitumor phenotype in macrophages. nih.gov |
Advanced Structure-Activity Relationship Studies, Particularly Regarding Degree of Acetylation and Molecular Size Distribution
The biological activity of this compound is intrinsically linked to its structural characteristics, namely its molecular weight (MW) and degree of acetylation (DA). mdpi.com These properties can vary significantly depending on the extraction and processing methods used, leading to inconsistencies in research findings. mdpi.com
Degree of Acetylation : The acetyl groups on the mannan (B1593421) backbone are considered a crucial functional domain. mdpi.com A higher degree of acetylation is often associated with enhanced immune activity. nih.govnih.gov Deacetylation, conversely, has been shown to reduce the bioactivity of this compound by altering its three-dimensional structure and water solubility. mdpi.com The functionality of this compound has been observed to increase as its DA increases. nih.gov
Molecular Size Distribution : this compound is a polydisperse polymer with a wide range of molecular weights, from a few thousand to over a million Daltons. This compound.com Different molecular weight fractions exhibit distinct biological activities. For instance, some studies suggest that polysaccharides smaller than 400 kDa possess potent immunomodulatory activity, while those larger than 400 kDa have only marginal effects. This compound.com Other research indicates that heating can increase the average molecular weight from 45 kDa to 81 kDa, which may be linked to structural modifications like deacetylation and loss of side chains. mdpi.com
A significant challenge is to precisely correlate specific structural features with distinct biological functions. Advanced analytical techniques are needed to characterize this compound preparations thoroughly. Future studies should focus on using well-defined, fractionated this compound samples to establish a clear and predictive structure-activity relationship.
Table 2: Influence of this compound's Structural Properties on Bioactivity
| Structural Property | Influence on Bioactivity |
|---|---|
| Degree of Acetylation (DA) | Higher DA is linked to increased immunomodulatory activity; deacetylation reduces bioactivity. nih.govmdpi.comnih.gov |
| Molecular Weight (MW) | Different MW fractions exhibit varied activities; polysaccharides <400 kDa may have more potent immunomodulatory effects. This compound.com |
Development of Standardized Research Models and Assays for Consistency and Reproducibility
The lack of standardized models and assays is a major impediment to the progress of this compound research. Variability in experimental results can often be attributed to differences in the source material, extraction and purification methods, and the biological models used. mdpi.comresearchgate.net
Currently, a wide array of analytical and biological assays are employed to study this compound, including:
Analytical Characterization : High-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) are used to determine the purity, structure, and degree of acetylation. nih.govmdpi.com
Biological Activity Assays : In vitro studies frequently use the MTT assay to assess cell proliferation and cytotoxicity, Alizarin Red staining for mineralization in bone regeneration studies, and ELISA kits to measure the secretion of growth factors like VEGF and BMP-2. This compound.comnih.gov
To ensure consistency and allow for meaningful comparisons between studies, the field urgently needs standardized protocols. This includes establishing a reference standard for this compound, validating analytical methods, and developing consensus in vitro and in vivo models for evaluating specific biological activities. Reproducibility is paramount for the potential clinical translation of research findings.
Table 3: Common Assays in this compound Research and Areas for Standardization
| Assay Type | Examples | Parameters Requiring Standardization |
|---|---|---|
| Analytical | HPLC, FTIR, ¹H-NMR | Purity criteria, reference standards for this compound, consistent protocols for determining MW and DA. nih.gov |
| In Vitro Bioassays | MTT Assay, Apoptosis/Necrosis Assay, ELISA | Cell lines used, this compound concentration ranges, exposure times, positive/negative controls. nih.gov |
| In Vivo Models | Wound healing models, bone defect models | Animal species and strain, defect size and location, method of this compound application, and evaluation time points. This compound.com |
Exploration of this compound as a Biomaterial and for Novel Delivery Systems in Research
This compound's inherent properties, such as biocompatibility, biodegradability, and its ability to promote tissue regeneration, make it an attractive candidate for use as a biomaterial. nih.govnih.gov It has been successfully incorporated into various scaffolds and delivery systems for applications in tissue engineering and regenerative medicine.
Research applications include:
Tissue Engineering : this compound has been fabricated into sponges and hydrogels to promote the regeneration of bone, periodontal ligament, and dentin-pulp complexes. mdpi.comThis compound.comnih.gov
Wound Healing : As a component of wound dressings, this compound can create a moist environment conducive to healing and stimulate the cellular processes involved in tissue repair. mdpi.com
Novel Delivery Systems : To enhance its therapeutic efficacy and control its release, this compound has been encapsulated in advanced delivery systems. One example is a biopolymer-lipid hybrid cubosome, which allows for sustained release of this compound under different pH conditions, mimicking gastric and intestinal environments. mdpi.com
The challenge lies in engineering these biomaterials to have optimal physical properties (e.g., mechanical strength, degradation rate) while preserving the bioactivity of the this compound. Future research will likely focus on developing "smart" biomaterials that can deliver this compound in a controlled, site-specific manner and designing composite materials that combine this compound with other bioactive molecules for synergistic effects. nih.gov
Table 4: this compound-Based Biomaterials and Delivery Systems
| System Type | Composition Example | Research Application |
|---|---|---|
| Sponges | Freeze-dried this compound | Periodontal and alveolar bone regeneration. This compound.com |
| Hydrogels | This compound hydrogel | Direct pulp capping agent in dentistry. mdpi.com |
| Hybrid Cubosomes | Monoolein, Pluronic F127, Chitosan-N-arginine, Alginate, this compound | Sustained delivery of this compound for potential oral administration. mdpi.com |
| Modified Resins | this compound incorporated into resin-modified glass ionomers (RMGIs) | Dental restorative materials with enhanced biological properties (e.g., stimulating VEGF and BMP-2). nih.gov |
Integration of Multi-omics Approaches in this compound Research for Holistic Understanding
Traditional research approaches often focus on a single molecule or pathway, which may not capture the full complexity of this compound's biological effects. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—offer a powerful strategy for achieving a holistic, systems-level understanding. nih.govnih.gov
The application of multi-omics to this compound research could:
Transcriptomics : Reveal the full range of genes whose expression is altered by this compound treatment in target cells, providing unbiased insight into the cellular response.
Proteomics : Identify the specific proteins that are synthesized or modified following this compound stimulation, directly linking gene expression changes to functional outcomes.
Metabolomics : Characterize changes in the cellular metabolic profile, offering clues about how this compound affects cell energy and biosynthesis pathways.
By integrating these large-scale datasets, researchers can construct comprehensive models of this compound's mechanism of action, identify novel biomarkers of its activity, and discover new therapeutic applications. techscience.com While the application of multi-omics to this compound is still in its infancy, it represents a crucial future direction that promises to revolutionize our understanding of this complex natural product. nih.govarcjournals.org
Table 5: Potential Applications of Multi-Omics in this compound Research
| Omics Field | Potential Application | Expected Outcome |
|---|---|---|
| Genomics | Identify genetic factors that influence individual responses to this compound. | Personalized therapeutic strategies. |
| Transcriptomics | Profile global gene expression changes in cells treated with this compound. | Identification of all regulated genes and pathways. |
| Proteomics | Analyze the complete protein profile after this compound exposure. | Understanding of functional changes at the protein level. |
| Metabolomics | Measure changes in small-molecule metabolites in response to this compound. | Insights into the metabolic reprogramming of cells. |
Q & A
Q. What are the primary mechanisms by which acemannan promotes bone regeneration in oral and maxillofacial applications?
this compound enhances bone regeneration through multiple pathways:
- Growth Factor Stimulation : Upregulates bone morphogenic proteins (BMP-2, BMP-4) and vascular endothelial growth factor (VEGF), accelerating osteoblast differentiation and angiogenesis .
- Collagen Synthesis : Promotes extracellular matrix formation via fibroblast proliferation and collagen deposition .
- Immune Modulation : Activates macrophages and dendritic cells, reducing inflammation and creating a pro-regenerative microenvironment .
Methodological Insight: Use in vitro models (e.g., primary dental pulp cells) to quantify alkaline phosphatase activity and mineralization (Alizarin Red staining) . In vivo, employ rat calvarial defect models or tooth extraction socket healing assays to assess dentin bridge formation .
Q. How can researchers standardize this compound quality for reproducible experimental outcomes?
Key quality attributes include:
- Molecular Size Distribution : SEC-HPLC analysis to ensure fragments <100 kDa, which correlate with higher bioactivity (e.g., cell proliferation assays) .
- Purity Profiling : RP-HPLC for aloin contamination (<0.1%) and GC for residual solvents (ethanol, methanol) to avoid off-target effects .
- Structural Confirmation : FT-IR spectra to verify acetylated β-(1→4)-mannose backbone and glucose/galactose side chains .
Methodological Insight: Follow ICH guidelines for batch-to-batch consistency. Use three independent production batches for validation .
Q. What in vitro assays are most effective for evaluating this compound’s immunomodulatory properties?
- Macrophage Activation : Measure cytokine secretion (IL-6, IL-8) via ELISA in THP-1 cells .
- Cytotoxic T-Lymphocyte (Tc) Proliferation : Mixed lymphocyte cultures (MLC) with chromium release assays to quantify Tc activity .
- Toll-Like Receptor (TLR) Binding : Luciferase reporter assays for TLR5 agonism, a key pathway for NF-κB activation .
Advanced Research Questions
Q. How do contradictions in this compound’s clinical efficacy (e.g., HIV trials) inform experimental design?
Case Example: In HIV studies, this compound increased monocyte activity in pilot trials but showed no CD4 improvement in randomized trials .
- Analysis of Discrepancies : Differences in dosage (800 mg vs. 1600 mg/day), patient stratification (early vs. advanced HIV), and combination therapies (e.g., AZT interactions) may explain variability .
- Methodological Insight: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing. Incorporate surrogate markers (e.g., p24 antigen levels) alongside clinical endpoints .
Q. What experimental strategies reconcile in vitro potency with in vivo efficacy gaps in this compound research?
- Bioavailability Optimization : Test mucoadhesive formulations (e.g., this compound-chitosan hydrogels) to enhance retention at wound sites .
- Microbiome Interactions : Analyze fecal short-chain fatty acids (SCFAs) in animal models to assess prebiotic effects, which may indirectly modulate immune responses .
- Methodological Insight: Use transgenic reporter mice (e.g., NF-κB luciferase) to track real-time immune activation .
Q. How does deacetylation impact this compound’s biological activity, and how can this be systematically studied?
- Structural-Functional Relationship : Deacetylation reduces solubility and alters mannose receptor binding, critical for macrophage activation .
- Methodological Insight:
- Controlled Deacetylation : Treat this compound with alkaline hydrolysis (e.g., 0.1M NaOH) and monitor acetylation via ¹H NMR .
- Activity Comparison : Test native vs. deacetylated forms in wound closure assays (e.g., scratch tests in HaCaT cells) and anti-inflammatory models (LPS-induced RAW264.7 macrophages) .
Q. What are the limitations of current this compound extraction protocols, and how can they be addressed?
Q. How can 3D biomaterial architectures (e.g., alginate/acemannan scaffolds) be optimized for tissue engineering?
- Gelation Dynamics : Leverage Ca²⁺ crosslinking in alginate-acemannan composites to enhance mechanical stability .
- Methodological Insight: Characterize pore structure via micro-CT and test osteogenic potential in MC3T3-E1 pre-osteoblasts .
Contradictions and Future Directions
- HIV Research : Discrepancies in trial outcomes highlight the need for biomarker-driven subgroup analyses .
- Molecular Weight vs. Activity : Smaller fragments show higher bioactivity, but industrial-scale production remains challenging .
- Structural Heterogeneity : Batch-dependent variations in acetylation require advanced NMR/XRD characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
